

# Benchmarking the performance of Trioxidane against established disinfectants.

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## Benchmarking Trioxidane: A Comparative Analysis of Disinfectant Performance

For Immediate Release

[City, State] – [Date] – In the ongoing pursuit of more effective and safer disinfection methodologies, this guide provides a comprehensive performance benchmark of **trioxidane**, the active component in the ozone/hydrogen peroxide system, against established disinfectants including hydrogen peroxide, peracetic acid, and chlorine-based compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data and standardized testing protocols.

**Trioxidane** ( $H_2O_3$ ) has been identified as a powerful, albeit highly unstable, antimicrobial agent generated *in situ* through the reaction of ozone and hydrogen peroxide, a process known as the "peroxone process".<sup>[1]</sup> Its transient nature, with a half-life of mere milliseconds in aqueous solutions, presents a unique challenge for direct comparative analysis.<sup>[1]</sup> Therefore, this guide evaluates the performance of the ozone/hydrogen peroxide system as a proxy for **trioxidane**'s efficacy.

## Executive Summary of Comparative Efficacy

The combination of ozone and hydrogen peroxide demonstrates significant antimicrobial, sporicidal, and virucidal activity, often exceeding that of its individual components or other

established disinfectants. The primary mechanism is attributed to the generation of highly reactive hydroxyl radicals ( $\bullet\text{OH}$ ) and **trioxidane**.

Quantitative data from various studies, while not always directly comparable due to differing experimental conditions, indicates a consistent high-level of disinfection achieved by the ozone/hydrogen peroxide system. The following tables summarize the available data on log reduction values for different classes of microorganisms.

## Data Presentation

**Table 1: Comparative Bactericidal Efficacy**

Disinfectant	Concentration	Contact Time	Test Organism	Log Reduction	Reference
Ozone/H <sub>2</sub> O <sub>2</sub>	80 ppm O <sub>3</sub> / 1% H <sub>2</sub> O <sub>2</sub> vapor	15 min	Staphylococcus aureus (MRSA)	> 6	[2]
Ozone/H <sub>2</sub> O <sub>2</sub>	80 ppm O <sub>3</sub> / 3.75% H <sub>2</sub> O <sub>2</sub> vapor	30 min	Staphylococcus aureus (MRSA)	> 6	[2]
Ozone/H <sub>2</sub> O <sub>2</sub>	(Aqueous)	4 min (0.4 mg/L residual O <sub>3</sub> )	Escherichia coli	~ 6	[3]
Hydrogen Peroxide	0.2%	5 min	Escherichia coli	> 5	[4]
Hydrogen Peroxide	0.2%	5 min	Staphylococcus aureus	> 5	[4]
Peracetic Acid	900 ppm	10 min	Biofilm Bacteria	Total Kill	[5]
Peracetic Acid/H <sub>2</sub> O <sub>2</sub>	0.1% PAA / 3% H <sub>2</sub> O <sub>2</sub>	5 min	Escherichia coli	> 5	[4]
Peracetic Acid/H <sub>2</sub> O <sub>2</sub>	0.1% PAA / 3% H <sub>2</sub> O <sub>2</sub>	5 min	Staphylococcus aureus	> 5	[4]
Sodium Hypochlorite	1000 ppm	10 min	Biofilm Bacteria	~ 6	[5]
Sodium Hypochlorite	10%	5 min	Aspergillus niger	> 4	[4]

Table 2: Comparative Sporicidal Efficacy

Disinfectant	Concentration	Contact Time	Test Organism	Log Reduction	Reference
Ozone/H <sub>2</sub> O <sub>2</sub>	80 ppm O <sub>3</sub> / 1% H <sub>2</sub> O <sub>2</sub> vapor	15 min	Clostridium difficile spores	> 6	[2]
Ozone (aqueous)	11 µg/ml	Not specified	Bacillus stearothermophilus spores	> 1.3	[6]
Hydrogen Peroxide	10% (w/w)	Not specified	Bacillus spp. spores	0.32 - 1.6	[6]
Peracetic Acid	Not specified	30 min	Bacillus subtilis spores	> 3	[7]
Peracetic Acid/H <sub>2</sub> O <sub>2</sub>	Not specified	Not specified	Clostridium difficile spores	Effective	[8][9]
Sodium Hypochlorite	Not specified	30 min	Bacillus subtilis spores	> 3	[7]

**Table 3: Comparative Virucidal Efficacy**

Disinfectant	Concentration	Contact Time	Test Organism	Log Reduction	Reference
Ozone/H <sub>2</sub> O <sub>2</sub>	(Aqueous)	4 min (0.4 mg/L residual O <sub>3</sub> )	Bacteriophage MS2, φX174, PRD-1	~ 6	[3]
Ozone	0.05 mM	0.5 min	MS2 coliphage	> 4	[10]
Hydrogen Peroxide	25 mM	30 min	MS2 coliphage	> 4	[10]
Peracetic Acid	>100 ppm	Not specified	Non-enveloped viruses	Effective	[11]
Sodium Hypochlorite	Not specified	Not specified	Feline Calicivirus, Murine Norovirus	Effective	[11]

## Experimental Protocols

Standardized test methods are crucial for the objective evaluation of disinfectant performance. The following are summaries of key protocols relevant to the data presented.

## AOAC Official Method 966.04: Sporicidal Activity of Disinfectants

This method is a carrier-based test used to determine the sporicidal efficacy of disinfectants.

- Test Organisms: Spores of *Bacillus subtilis* (ATCC 19659) and *Clostridium sporogenes* (ATCC 3584).
- Carriers: Porcelain penicylinders and silk suture loops are used as carriers for the spores.

- Inoculation: Carriers are inoculated with a standardized suspension of the test organism's spores, resulting in a concentration of  $1\times 10^5$  to  $1\times 10^6$  spores per carrier.[2][3]
- Drying: The inoculated carriers are dried to fix the spores onto the surface.
- Exposure: The dried, inoculated carriers are immersed in the disinfectant solution for a specified contact time and temperature.
- Neutralization: Following exposure, the carriers are transferred to a suitable neutralizing broth to inactivate the disinfectant.
- Incubation: The neutralized carriers in the recovery medium are incubated for 21 days.
- Observation: The recovery medium is observed for any signs of microbial growth, indicating the survival of spores. For a sporicidal claim, the disinfectant must demonstrate a complete kill on all tested carriers.[2][3][12]

## **EN 13704: Chemical disinfectants and antiseptics - Quantitative suspension test for the evaluation of sporicidal activity**

This European standard specifies a quantitative suspension test to evaluate the sporicidal activity of chemical disinfectants.

- Test Organism: Spores of *Bacillus subtilis*.
- Test Conditions: The test is performed under simulated "clean" (0.3 g/L bovine albumin) or "dirty" (3.0 g/L bovine albumin) conditions to mimic the presence of organic soil.[13][14]
- Procedure: A standardized suspension of bacterial spores is added to a prepared solution of the disinfectant at the desired concentration.
- Contact Time: The mixture is maintained at a specified temperature for a defined contact time (typically ranging from 1 to 60 minutes).[13]
- Neutralization: At the end of the contact time, an aliquot of the mixture is transferred to a validated neutralizer to stop the disinfectant's activity.

- Enumeration: The number of surviving spores in the neutralized sample is determined by plating on a suitable culture medium.
- Log Reduction Calculation: The log reduction is calculated by comparing the number of surviving spores to the initial number of spores in the test suspension. A product must achieve at least a 3-log reduction (99.9%) to pass the test.[14][15]

## EN 14476: Chemical disinfectants and antiseptics - Virucidal quantitative suspension test for medical areas

This standard outlines a quantitative suspension test for assessing the virucidal activity of chemical disinfectants.

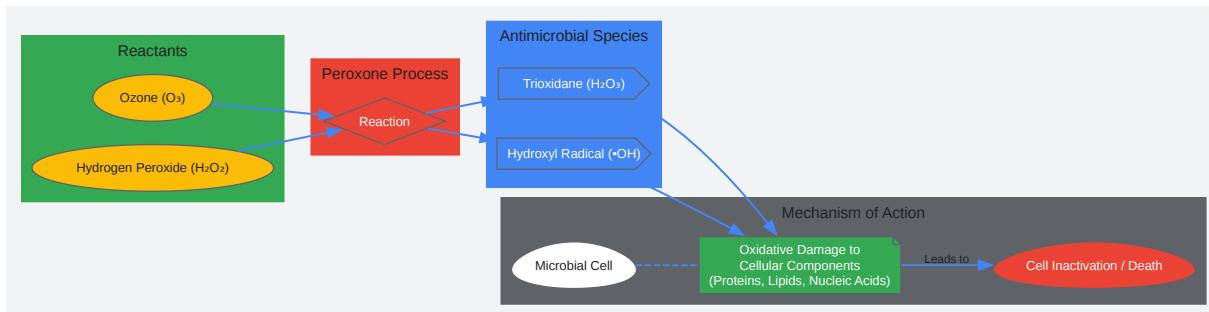
- Test Viruses: A panel of viruses is used, typically including Poliovirus, Adenovirus, and Murine Norovirus, to represent different viral structures and resistance levels.[1][6][16]
- Procedure: A suspension of the test virus is mixed with the disinfectant solution at the specified concentration and temperature.
- Contact Time: The mixture is incubated for a defined contact time.
- Neutralization: The action of the disinfectant is stopped, usually by immediate dilution in an ice-cold medium.
- Viral Titer Determination: The remaining infectious virus particles are quantified using a cell culture-based assay (e.g., TCID<sub>50</sub>).
- Log Reduction Calculation: The virucidal activity is expressed as the log reduction in viral titer compared to a control. A disinfectant is considered virucidal if it achieves a minimum of a 4-log reduction (99.99%).[16][17]

## Visualizations



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Caption: Generalized workflow for disinfectant efficacy testing.



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Caption: Antimicrobial mechanism of the Peroxone Process.

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